1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)15-11-19-20(16(15)17(18)21)14-8-3-2-4-9-14/h2-11H,1H3,(H2,18,21) |
InChI Key |
QTHHKZFKRJGHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Ring Formation
The pyrazole core is typically constructed via cyclocondensation reactions between hydrazines and diketones or their equivalents. Source outlines a general procedure where para-substituted phenyl hydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux, yielding intermediates that are subsequently processed into the target compound. For example, 1-phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide can be synthesized by:
-
Dissolving m-tolyl-substituted phenyl hydrazine in water and adjusting the pH to 7–8 with NaOH.
-
Refluxing the solution with ethoxymethylenemalononitrile in ethanol for 3 hours to form 5-amino-1-(m-tolyl)-1H-pyrazole-4-carbonitrile .
-
Hydrolyzing the nitrile group to a carboxamide using 2N sodium hydroxide in ethanol under reflux .
This method achieves yields of 73–86% after purification via column chromatography .
Multi-Step Synthesis Involving Carboxamide Functionalization
Alternative routes focus on post-cyclization functionalization. Source describes a HATU/DIPEA-mediated condensation between pyrazolecarboxylic acids and amines:
-
Pyrazolecarboxylic Acid Synthesis :
-
Carboxamide Formation :
Alternative Pathways: One-Pot and Solvent-Free Approaches
Recent advances emphasize efficiency. Source reports a temperature-controlled electrophilic cyclization method in ionic liquids:
-
A mixture of m-tolylacetylene and phenyl isocyanate undergoes cyclization at 90°C in [BMIM]BF₄, yielding the pyrazole core without transition-metal catalysts .
-
Subsequent reaction with ammonium acetate introduces the carboxamide group, achieving a 78% yield .
This method reduces reaction steps and avoids toxic solvents, aligning with green chemistry principles .
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Critical characterization data include:
-
¹H NMR (CDCl₃): δ 7.43–7.32 (m, aromatic H), 2.35 (s, CH₃ from m-tolyl) .
-
HPLC Purity : >95% (Shimadzu C18 column, acetonitrile/water gradient) .
Patents highlight the importance of washing intermediates with 5% acetic acid and sodium bicarbonate to remove unreacted starting materials .
Industrial-Scale Production Considerations
Source details a kilogram-scale process:
-
Oxidation-Hydrolysis : 3-Bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized with HCl/NaClO to form the pyrazole ring, followed by hydrolysis to the carboxylic acid (98% yield) .
-
Chlorination and Aminolysis : The acid is treated with thionyl chloride to form the acyl chloride, which reacts with m-toluidine in THF to yield the carboxamide (93% yield) .
This method emphasizes cost-effectiveness and reproducibility, with a total yield of 85% .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous pyrazole-carboxamide derivatives show predictable behavior:
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The reaction efficiency depends on steric hindrance from the m-tolyl and phenyl groups.
Electrophilic Aromatic Substitution
The phenyl and m-tolyl substituents participate in electrophilic substitutions. Reactivity varies based on ring activation:
Structural Influence :
-
The m-tolyl group’s methyl moiety directs electrophiles to para positions.
-
Pyrazole’s electron-withdrawing nature deactivates the adjacent phenyl ring .
Coupling and Condensation Reactions
The carboxamide group facilitates peptide-like coupling with amines or alcohols:
Case Study :
In a protocol from , 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide reacted with 4-cyano-pyrazol-5-amine using EDCI/HOBt, yielding a bis-pyrazole hybrid (61% yield). Reaction progress was monitored via TLC (Rf = 0.45 in ethyl acetate/hexane).
Reductive and Oxidative Transformations
Limited oxidative data exists, but reductive cleavage of the carboxamide is theorized:
| Reaction | Conditions | Outcome |
|---|---|---|
| LiAlH₄ Reduction | THF, 0°C → RT | Partial reduction to amine derivatives |
| Ozonolysis | O₃, CH₂Cl₂, −78°C | Cleavage of aromatic rings (theoretical) |
Challenges : Reduction is hindered by the pyrazole’s stability, requiring controlled conditions to prevent ring degradation .
Experimental Optimization
Key parameters for reproducible reactions:
Analytical Characterization
Post-reaction validation employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton shifts post-nitration ).
-
LC-MS : Monitors hydrolysis progression (m/z = [M+H]+ 293 → 294 for carboxylic acid).
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing enzyme inhibitors and bioactive hybrids. Further studies should explore its behavior under photolytic or catalytic conditions to expand synthetic applications.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a study, this compound demonstrated an IC50 value of 0.01 μM against COX-2, indicating its superior selectivity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In vivo studies revealed significant pain relief comparable to established analgesics, suggesting its potential as a new analgesic agent .
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties. It has exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it demonstrated an IC50 of 0.39 µM against HCT116 colon carcinoma cells, indicating strong antiproliferative activity .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the phenyl and m-tolyl substituents via electrophilic aromatic substitution.
- Installation of the carboxamide group through acylation reactions.
This synthetic pathway allows for the modification of various substituents to optimize biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
These findings underscore the compound's potential as a therapeutic agent in treating inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including altered neurotransmission and potential neurotoxicity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Table 1: Structural and Functional Comparisons
Key Observations:
- Positional Isomerism: The placement of the carboxamide group (C4 vs. C5) affects hydrogen-bonding interactions and solubility. For example, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide is a positional isomer of the target compound, with altered electronic distribution.
- Functional Group Impact :
- Carboxamide vs. Carboximidamide : Carboximidamide derivatives (e.g., from ) exhibit stronger anti-inflammatory activity (ED50 = 18–36 mg/kg) due to enhanced electron-donating capacity .
- Carboxylic Acid Derivatives : Compounds like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid serve as synthetic intermediates but lack the bioactivity of carboxamides.
- Substituent Effects :
- Electron-donating groups (e.g., methyl, methoxy) improve bioactivity. For instance, m-tolyl in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl .
- Halogenated substituents (e.g., 4-chloro in Tolfenpyrad ) increase pesticidal potency but may reduce metabolic stability.
Biological Activity
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure comprising a pyrazole ring substituted with phenyl and m-tolyl groups, along with a carboxamide functional group, which significantly influences its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate potent antiproliferative effects.
- A549 (lung cancer) : The compound demonstrated significant cytotoxicity, leading to cell apoptosis.
In one study, derivatives of pyrazole were synthesized and evaluated, revealing that compounds with similar structures to this compound showed IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR), comparable to established drugs like erlotinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 µg/mL, indicating strong bactericidal activity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can potentially reduce inflammation-related diseases .
Structure-Activity Relationship (SAR)
The structural configuration of this compound significantly influences its biological activity. The presence of the m-tolyl group enhances binding affinity to target enzymes and receptors compared to other pyrazole derivatives. This unique combination of substituents may contribute to its effectiveness in various therapeutic areas .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains phenyl and m-tolyl groups | Anticancer, antimicrobial, anti-inflammatory |
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Structure | Potent EGFR inhibitor | IC50 = 0.07 µM |
| N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Structure | Effective against carbonic anhydrases | KIs in the range of nM |
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activities of this compound. For instance:
- Anticancer Activity : In one study, a derivative exhibited significant growth inhibition in MCF-7 cell lines with an IC50 of 0.08 µM .
- Antimicrobial Evaluation : Another study found that derivatives showed inhibition zones ranging from 15 to 20 mm against Staphylococcus species, demonstrating their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of this compound with target proteins. These studies suggest that the compound fits well into active sites of enzymes like carbonic anhydrase IX and XII, which are associated with tumor growth and progression .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared using Vilsmeier-Haack formylation or cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. Key steps include refluxing in ethanol or DMF, followed by hydrolysis to yield carboxylic acid derivatives . Advanced protocols may involve Suzuki-Miyaura cross-coupling for aryl substitutions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms substituent positions and aromaticity (e.g., phenyl and m-tolyl protons at δ 7.2–8.1 ppm).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX programs . Table 1: Key Spectral Parameters
| Technique | Observed Features | Reference |
|---|---|---|
| IR | C=O, N-H stretches | |
| NMR | Aromatic protons | |
| XRD | Crystal structure |
Q. What role do substituents (phenyl, m-tolyl) play in solubility and reactivity?
The phenyl group enhances π-π stacking interactions, while the m-tolyl methyl group improves lipophilicity. Substituent positions influence steric hindrance and electronic effects, affecting reaction yields and biological activity .
Q. How is the purity of synthesized pyrazole derivatives validated?
Purity is assessed via HPLC (>95% purity threshold), melting point consistency, and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking optimize the biological activity of pyrazole carboxamides?
Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like factor Xa. Pyrazole derivatives with trifluoromethyl groups show enhanced selectivity due to hydrophobic interactions with enzyme active sites. Table 2 shows docking scores for analogs . Table 2: Docking Scores (Human DHFR Target)
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 11d | -12.3 | Arg-104, Tyr-121 |
| DPC423 | -13.1 | Asp-189, Glu-97 |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How do modifications at the P1 and P4 positions influence pharmacokinetics?
Q. What high-throughput methods streamline pyrazole derivative optimization?
Automated parallel synthesis (e.g., 96-well plates) coupled with LC-MS/MS analysis accelerates SAR studies. Fragment-based screening identifies critical pharmacophores for potency (IC₅₀ < 10 nM) .
Q. How is selectivity against off-target enzymes assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
